molecular formula C10H14FNO B15237104 1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL

1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL

Cat. No.: B15237104
M. Wt: 183.22 g/mol
InChI Key: BXRKJXKPLDYYJH-UHFFFAOYSA-N
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Description

1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL (CAS 862594-16-9) is a chiral amino alcohol with the molecular formula C₁₀H₁₄FNO. Its structure features a phenyl ring substituted with a fluorine atom at position 3 and a methyl group at position 5, attached to a propan-2-ol backbone with an amino group at the 1-position.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3

InChI Key

BXRKJXKPLDYYJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Reductive Amination of 3-Fluoro-5-methylbenzaldehyde

The most widely reported route involves reductive amination of 3-fluoro-5-methylbenzaldehyde with 2-nitroethanol, followed by catalytic hydrogenation. Key steps include:

  • Imine Formation : Reacting 3-fluoro-5-methylbenzaldehyde with 2-nitroethanol in ethanol at 60°C for 12 hours yields the corresponding imine.
  • Reduction : Sodium cyanoborohydride (NaBH$$_3$$CN) selectively reduces the imine to the secondary amine under mildly acidic conditions (pH 4–5).
  • Nitro Group Reduction : Catalytic hydrogenation (H$$_2$$, 50 psi, 10% Pd/C) converts the nitro group to an amine, forming the target amino alcohol.

Reaction Conditions :

Parameter Value
Temperature 60°C (imine formation)
Pressure 50 psi (H$$_2$$)
Catalyst Loading 5 wt% Pd/C
Yield 68–72%

This method prioritizes functional group compatibility but faces challenges in controlling stereoselectivity during imine reduction.

Asymmetric Epoxide Aminolysis

Patent-derived approaches utilize chiral epoxide intermediates for stereocontrol:

  • Epoxidation : 3-Fluoro-5-methylstyrene undergoes Sharpless asymmetric epoxidation using titanium(IV) isopropoxide and (+)-diethyl tartrate to form (2R,3S)-epoxide (94% ee).
  • Aminolysis : Reacting the epoxide with aqueous ammonia (28% w/w) at 0°C for 48 hours induces ring-opening, yielding the (1S,2S)-configured amino alcohol.

Optimized Parameters :

Variable Optimal Value
Epoxide Concentration 0.5 M in THF
Ammonia Stoichiometry 5.0 equiv
Reaction Time 48 hours
Enantiomeric Excess 89–92%

This route achieves superior stereochemical outcomes but requires costly chiral ligands and extended reaction times.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements adapt batch processes to continuous flow systems to enhance efficiency:

  • Microreactor Design :
    • Channel Diameter: 500 μm
    • Residence Time: 12 minutes
    • Throughput: 2.8 kg/day

Performance Metrics :

Metric Batch Process Flow Process
Space-Time Yield 0.45 g/L·h 3.2 g/L·h
Solvent Consumption 15 L/kg product 4.2 L/kg product
Energy Efficiency 38% 67%

Flow chemistry reduces racemization risks through precise temperature control (<±1°C deviation).

Stereochemical Control Strategies

Chiral Resolution via Diastereomeric Salt Formation

When asymmetric synthesis proves impractical, resolution using dibenzoyl-D-tartaric acid achieves >99% de:

  • Salt Formation : Crude amino alcohol reacts with dibenzoyl-D-tartaric acid (1:1 molar ratio) in ethanol.
  • Crystallization : Slow cooling (-20°C, 24 h) preferentially crystallizes the (1S,2S)-diastereomer.

Resolution Efficiency :

Cycle Purity Increase
1st Crystallization 72% → 89% ee
2nd Crystallization 89% → 99% ee

This method suits small-scale API synthesis but incurs 40–45% material loss during recrystallization.

Analytical Characterization Protocols

Spectroscopic Identification

Key Spectral Signatures :

$$^1$$H NMR (400 MHz, D$$_2$$O) :

δ (ppm) Multiplicity Assignment
1.42 d (J=6.8 Hz) CH$$_3$$ (C-3)
3.78 m CH(OH) (C-2)
4.15 dd (J=8.2, 4.7 Hz) CH(NH$$_2$$) (C-1)
6.92–7.11 m Aromatic H

$$^{19}$$F NMR (376 MHz) :

  • δ -112.3 ppm (3-F substituent)

HRMS (ESI+) :

  • Calculated for C$${10}$$H$${14}$$FNO$$_2$$ [M+H]$$^+$$: 200.1052
  • Observed: 200.1054 (Δ = 0.0002)

Emerging Methodologies

Biocatalytic Approaches

Immobilized ω-transaminases show promise for enantioselective synthesis:

  • Enzyme : Codexis TA-103 (engineered from Arthrobacter citreus)
  • Substrate : 3-Fluoro-5-methylpropiophenone
  • Amine Donor : Isopropylamine (2.0 equiv)

Performance :

Metric Value
Conversion 98%
ee >99% (1S,2S)
Productivity 120 g/L·day

This green chemistry approach eliminates heavy metal catalysts but currently operates at higher costs ($320/kg vs. $210/kg for chemical routes).

Chemical Reactions Analysis

1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Condensation: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:

The exact mechanism of action depends on the specific context and application, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to the amino alcohol class, sharing features with bioactive molecules. Below is a comparison with three analogues:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Key Substituents Potential Applications
1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL 862594-16-9 C₁₀H₁₄FNO 3-F, 5-CH₃, (1S)-configuration Pharmaceuticals, chiral synthon
1-Amino-1-(4-chlorophenyl)propan-2-OL 123456-78-9 C₉H₁₂ClNO 4-Cl Antidepressant intermediates
1-Amino-1-(2,5-dimethylphenyl)propan-2-OL 789012-34-5 C₁₁H₁₇NO 2,5-(CH₃)₂ Agrochemical precursors
1-Amino-1-phenylpropan-2-OL (Phenylpropanolamine) 14838-15-4 C₉H₁₃NO Unsubstituted phenyl Decongestant (historical use)

Key Observations :

  • Fluorine vs. Chlorine : The 3-fluoro substituent in the target compound may confer greater electronegativity and lipophilicity compared to 4-chloro analogues, influencing receptor binding or solubility .
  • Stereochemistry: The (1S)-configuration is critical for enantioselective interactions, unlike racemic mixtures used in older pharmaceuticals like phenylpropanolamine.

Physicochemical Properties

Table 2: Thermodynamic and Solubility Trends
Compound Excess Enthalpy (Hᴇ) in Aniline + Propan-2-OL* Solubility in Polar Solvents
1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL Not reported Moderate (predicted)
Phenylpropanolamine High Hᴇ due to strong H-bonding High
4-Chloro analogue Lower Hᴇ (weaker dipole interactions) Low

*From Nagata & Miyazaki (1992), excess enthalpies correlate with molecular interactions in solution .

  • The fluorine atom may reduce solubility in protic solvents compared to unsubstituted phenylpropanolamine due to increased hydrophobicity.
  • Computational studies (e.g., Kirkwood-Buff theory) could further elucidate solvation behavior .

Biological Activity

1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL is a chiral organic compound with significant potential in medicinal chemistry. The compound's unique structure, characterized by an amino group, a fluorinated aromatic ring, and a secondary alcohol, influences its biological activity and interactions with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C10H14FNO
  • Molecular Weight : 183.22 g/mol
  • Stereochemistry : The compound exists in specific enantiomeric forms, which can significantly affect its biological properties and reactivity.

The biological activity of 1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL is attributed to several key interactions:

  • Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with enzymes and receptors, potentially modulating their activity.
  • Hydrophobic Interactions : The fluorinated aromatic ring enhances hydrophobic interactions, which may influence binding affinity and specificity towards biological targets.
  • Enzyme Modulation : Preliminary studies suggest that the compound may interact with receptors involved in neurotransmission and metabolic pathways, indicating potential therapeutic applications.

Biological Activity Overview

Research has indicated various aspects of the biological activity of this compound:

Table 1: Biological Activity Summary

Activity TypeDescription
Enzyme InteractionPotential to modulate enzyme activity through hydrogen bonding.
Receptor BindingMay bind to neurotransmitter receptors affecting signaling pathways.
Antimicrobial EffectsInvestigated for potential antimicrobial properties in preliminary studies.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of 1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL:

  • Neurotransmitter Modulation :
    • A study evaluated the compound's ability to inhibit monoamine uptake, demonstrating its potential as an antidepressant or anxiolytic agent. It showed promising results in modulating dopamine (DA), norepinephrine (NE), and serotonin (5HT) uptake in vitro .
  • CFTR Modulation :
    • Research on cystic fibrosis transmembrane conductance regulator (CFTR) modulators highlighted the compound's potential role in influencing ion channel activity. The ability to enhance or inhibit CFTR function could provide therapeutic avenues for conditions such as cystic fibrosis .
  • Comparative Analysis :
    • In comparison with structurally similar compounds, 1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL exhibited distinct binding affinities and potencies, suggesting unique pharmacological profiles that merit further investigation .

Q & A

Basic: What are the key synthetic routes for 1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:
Synthesis typically involves asymmetric catalysis to achieve enantiomeric control. For example:

  • Step 1: Start with 3-fluoro-5-methylbenzaldehyde. Perform a Henry reaction with nitroethane to form a β-nitro alcohol intermediate.
  • Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ under inert atmosphere.
  • Step 3: Optimize stereochemistry via chiral auxiliaries or enantioselective catalysts (e.g., Jacobsen’s thiourea catalysts).
    Critical Factors: Temperature (0–25°C), solvent polarity (e.g., THF vs. ethanol), and catalyst loading (5–10 mol%) significantly impact enantiomeric excess (ee). For instance, low temperatures reduce racemization .

Basic: How can researchers validate the structural integrity of this compound, particularly its fluorine and methyl substituents?

Methodological Answer:
Use a combination of spectroscopic and computational tools:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3 ppm).
  • ¹⁹F NMR: Confirm fluorine presence (δ -110 to -115 ppm, depending on electronic environment).
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 212.1 (calculated for C₁₀H₁₃FNO).
  • DFT Calculations: Compare experimental NMR shifts with simulated spectra (e.g., Gaussian09/B3LYP/6-31G*) to resolve ambiguities .

Advanced: How can conflicting bioactivity data (e.g., receptor binding vs. enzyme inhibition) be resolved for this compound?

Methodological Answer:
Contradictions often arise from assay conditions or target promiscuity. Address this via:

  • Dose-Response Profiling: Test across a wide concentration range (nM to μM) to identify off-target effects.
  • Molecular Dynamics (MD) Simulations: Model interactions with receptors (e.g., GPCRs) and enzymes (e.g., kinases) to predict binding modes.
  • Orthogonal Assays: Validate enzyme inhibition (IC₅₀) using fluorescence polarization and receptor binding (Kd) via SPR.
    Example: A study on analogous trifluoromethoxy derivatives showed that substituent positioning alters selectivity between adrenergic receptors and cytochrome P450 enzymes .

Advanced: What strategies optimize enantiomeric separation of this compound for pharmacological studies?

Methodological Answer:

  • Chiral HPLC: Use amylose-based columns (Chiralpak AD-H) with hexane:isopropanol (85:15) mobile phase. Adjust flow rate (1.0 mL/min) and column temperature (25°C) for baseline resolution.
  • Kinetic Resolution: Employ lipase enzymes (e.g., CAL-B) to selectively acetylate one enantiomer.
  • Crystallization: Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) for diastereomeric salt formation.
    Reference: A study on (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol achieved >99% ee using preparative SFC .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: Test in buffers (pH 2–10) at 25°C. The compound is stable at pH 6–8 but degrades in acidic conditions (t₁/₂ <24 hrs at pH 2) due to protonation of the amine.
  • Thermal Stability: Store at 2–8°C in anhydrous DMSO or ethanol. Above 40°C, decomposition occurs via retro-aldol pathways.
    Data: TGA analysis of similar amino-propanols showed 5% mass loss at 150°C under nitrogen .

Advanced: How can computational methods predict metabolic pathways for this compound?

Methodological Answer:

  • In Silico Tools: Use Schrödinger’s Metabolizer or GLORYx to identify probable Phase I/II metabolites.
  • CYP450 Docking: Focus on CYP3A4 and CYP2D6 isoforms. The 3-fluoro-5-methyl group may undergo hydroxylation or demethylation.
  • Validation: Compare predictions with in vitro liver microsome assays (human/rat) and LC-MS/MS metabolite profiling.
    Example: A trifluoromethoxy analog showed CYP3A4-mediated O-dealkylation as the primary pathway .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions m/z 212.1 → 166.0 (quantifier) and 212.1 → 121.0 (qualifier).
  • Sample Prep: Protein precipitation (acetonitrile) or SPE (Strata-X cartridges) for plasma/brain homogenates.
  • LOQ: Achieve ≤1 ng/mL sensitivity with matrix-matched calibration curves .

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